2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid

Peptide Synthesis Building Block Molecular Weight

This Boc-protected racemic amino acid features a terminal alkene side chain with an additional methylene group compared to standard allylglycine analogs, providing distinct conformational flexibility and enabling unique macrocycle sizes in RCM. It serves as a cost-effective, orthogonal building block for SPPS and discovery-phase SAR studies. Ideal for scalable procurement prior to chiral resolution.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 214206-61-8
Cat. No. B1337294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid
CAS214206-61-8
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC=C)C(=O)O
InChIInChI=1S/C11H19NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)
InChIKeyLQIMZUPFMSNHTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid (CAS 214206-61-8) | Specifications for Peptide Synthesis


2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid, also known as Boc-DL-homoallylglycine, is a protected amino acid derivative with the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol [1]. It is a racemic mixture of the D- and L- enantiomers . The compound features a tert-butoxycarbonyl (Boc) protecting group on the amine and a terminal alkene (hex-5-enoic acid) side chain [1]. Its primary application is as a building block in solid-phase peptide synthesis (SPPS) and solution-phase synthesis, where the Boc group is used for temporary amine protection during chain elongation, and the alkene moiety serves as a functional handle for further modifications like cross-coupling or ring-closing metathesis .

2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid: Why Substituting Analogs Can Compromise Synthetic Outcomes


While various Boc-protected amino acids serve similar roles in peptide synthesis, direct substitution of 2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid with a close analog, such as Boc-DL-allylglycine, is not chemically equivalent . The presence of an additional methylene group (-CH₂-) in the hexenoic acid side chain of the target compound (homoallyl vs. allyl) introduces altered steric bulk, conformational flexibility, and lipophilicity. This structural variation can directly impact peptide secondary structure, receptor binding, and the efficiency of downstream reactions like ring-closing metathesis, where the size of the resulting macrocycle is dependent on the side-chain length [1]. While direct comparative quantitative data is scarce, the chemical principle of structure-activity relationship underscores that such modifications are not trivial and cannot be assumed to be functionally interchangeable without rigorous validation [1].

Quantitative Evidence Guide: 2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid vs. Alternatives


Molecular Weight Distinction for Boc-DL-Homoallylglycine vs. Boc-DL-Allylglycine

The molecular weight of 2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid is 229.27 g/mol, which is a direct consequence of its molecular formula C₁₁H₁₉NO₄ [1]. This distinguishes it from the common analog Boc-DL-allylglycine (C₁₀H₁₇NO₄), which has a molecular weight of 215.25 g/mol . This weight difference is a critical parameter for confirming correct product identity via mass spectrometry and for accurately calculating stoichiometry in reaction setup.

Peptide Synthesis Building Block Molecular Weight

Supplier-Specified Purity Benchmarking for 2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid

The commercially available standard for 2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid is typically specified at 95% purity from major suppliers . However, higher purity grades, such as a 98% minimum purity specification, are available and provide a quantitative baseline for demanding applications where minimizing side reactions is critical . Selecting a specific purity grade allows for a quantifiable comparison between different procurement options.

Peptide Synthesis Purity Quality Control

Comparative Cost Analysis of Racemic vs. Enantiomerically Pure Forms

Procurement of the racemic mixture 2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid (CAS 214206-61-8) is typically more cost-effective than purchasing its enantiomerically pure forms, such as (S)-2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid (CAS 208522-13-8) [1] . While specific pricing is dynamic, the racemate is priced lower, reflecting the lack of an additional chiral resolution step in its synthesis. This cost differential is significant for large-scale or exploratory research where stereochemical purity is not a requirement.

Procurement Cost-Efficiency Amino Acid

Defined Application Scenarios for 2-((tert-Butoxycarbonyl)amino)hex-5-enoic acid


Solid-Phase Peptide Synthesis (SPPS) of Unnatural Sequences

The compound is well-suited for use as a non-proteinogenic amino acid building block in SPPS . Its Boc protecting group is orthogonal to Fmoc chemistry, and the terminal alkene on the side chain allows for subsequent on-resin modifications, such as cross-metathesis to introduce molecular diversity or as a conformational constraint via ring-closing metathesis (RCM) [1]. The racemic nature (CAS 214206-61-8) makes it particularly useful in discovery-phase synthesis where exploring multiple chiralities is not the initial objective, offering a cost-effective entry point [2].

Synthesis of Peptidomimetics and Constrained Peptides

The terminal alkene of the homoallylglycine side chain is a versatile synthetic handle for creating peptide macrocycles [1]. Using ring-closing metathesis (RCM), this building block can be used to introduce a specific ring size that differs from that achieved with the shorter allylglycine analog. This structural difference can be used to systematically explore structure-activity relationships (SAR) and optimize a peptide lead's potency, stability, and membrane permeability [1].

Large-Scale Synthesis or Pilot Plant Production of Peptide Intermediates

In scenarios where a chiral, unnatural amino acid is required for scale-up, the racemate (CAS 214206-61-8) can be procured as a more economical starting material for enzymatic or chemical resolution [2]. The cost advantage over the pre-resolved enantiopure forms can be substantial at scale, allowing for the development of an efficient in-house resolution method to obtain the desired enantiomer while significantly reducing raw material costs [2].

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